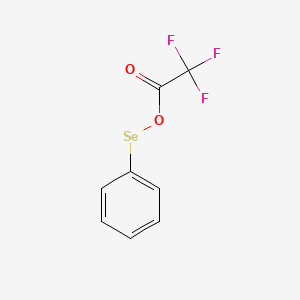

Benzeneselenyl trifluoroacetate

Description

Structure

2D Structure

Properties

Molecular Formula |

C8H5F3O2Se |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

phenylselanyl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C8H5F3O2Se/c9-8(10,11)7(12)13-14-6-4-2-1-3-5-6/h1-5H |

InChI Key |

GWCHWQUSOOABIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Se]OC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthesis and Generation of Benzeneselenyl Trifluoroacetate for Research Applications

Methodologies for the Preparation of Benzeneselenyl Trifluoroacetate (B77799)

The preparation of benzeneselenyl trifluoroacetate is most commonly achieved through the reaction of benzeneselenenyl halides with a trifluoroacetate salt or through in situ generation for immediate use in subsequent reactions.

The most direct and widely cited method for the preparation of this compound involves the reaction of a benzeneselenenyl halide, typically benzeneselenenyl chloride (PhSeCl) or benzeneselenenyl bromide (PhSeBr), with silver trifluoroacetate (AgOCOCF₃). datapdf.com This reaction is typically carried out in an inert solvent such as benzene, ether, or methylene (B1212753) chloride. datapdf.com

The reaction proceeds via a halide exchange mechanism, where the silver salt facilitates the abstraction of the halide from the benzeneselenenyl halide, leading to the formation of a precipitate of the corresponding silver halide (AgCl or AgBr) and the desired this compound in solution. datapdf.com The resulting yellow or orange solution contains the this compound, which can then be used for further synthetic transformations. datapdf.com

The reaction can be represented by the following general equation:

PhSeX + AgOCOCF₃ → PhSeOCOCF₃ + AgX (where X = Cl, Br)

Spectroscopic data has been used to characterize the resulting this compound solution. The ¹⁹F NMR spectrum shows a characteristic singlet at 76.5 ppm (relative to CFC_l_₃ in chloroform-d). datapdf.com The ¹H NMR spectrum displays a multiplet in the aromatic region (7.0-7.5 ppm in chloroform-d), and the ¹³C NMR shows signals at approximately 132.8 (C-1), 134.5 (C-2), 130.2 (C-3), and 130.7 (C-4) ppm in ether. datapdf.com The infrared spectrum in methylene chloride exhibits a broad carbonyl absorption at 1727 cm⁻¹, with a shoulder at 1783 cm⁻¹. datapdf.com

| Spectroscopic Technique | Observed Chemical Shifts/Absorptions |

|---|---|

| ¹⁹F NMR | 76.5 ppm (singlet) |

| ¹H NMR | 7.0-7.5 ppm (multiplet) |

| ¹³C NMR | 132.8, 134.5, 130.2, 130.7 ppm |

| IR (CH₂Cl₂) | 1727 cm⁻¹ (broad), 1783 cm⁻¹ (shoulder) |

Due to the reactive nature of this compound, it is often generated in situ for immediate consumption in a subsequent reaction. datapdf.comorgsyn.org This approach offers several synthetic advantages. It circumvents the need for isolation and purification of the reagent, which can be challenging due to its sensitivity. Generating the reagent in the reaction vessel minimizes potential decomposition and ensures its availability in a highly reactive form.

The in situ generation protocol is identical to the synthetic route described previously, where benzeneselenenyl halide and silver trifluoroacetate are mixed in a suitable solvent in the presence of the substrate that will react with the this compound. orgsyn.org This "one-pot" approach is efficient and is the preferred method for many synthetic applications.

While the reaction of benzeneselenenyl halides with silver trifluoroacetate is the predominant method, the exploration of alternative synthetic pathways is an ongoing area of research. The development of more sustainable and cost-effective methods is of particular interest. For instance, research into avoiding persistent trifluoroacetic acid (TFA) in other areas of synthesis, such as in peptide chemistry, highlights a broader trend towards greener chemical processes that could influence the future development of reagents like this compound. opnme.com However, at present, well-established alternative routes for the direct synthesis of this compound are not widely reported in the literature.

Precursor Compounds and Their Role in this compound Formation

The primary precursors for the synthesis of this compound are benzeneselenenyl halides and silver trifluoroacetate. datapdf.comorgsyn.org

Benzeneselenenyl Halides (PhSeCl, PhSeBr): These compounds are the source of the "PhSe" moiety. Benzeneselenenyl chloride can be prepared by the chlorinolysis of diphenyl diselenide (PhSeSePh) with reagents like sulfuryl chloride or chlorine. orgsyn.org Benzeneselenenyl bromide is accessible through the direct brominolysis of diphenyl diselenide. orgsyn.org The purity of the benzeneselenenyl halide is crucial for the successful synthesis of this compound.

Silver Trifluoroacetate (AgOCOCF₃): This reagent serves as the trifluoroacetate source and the halide scavenger. It is typically prepared by the reaction of silver oxide with trifluoroacetic acid. orgsyn.org The quality and dryness of the silver trifluoroacetate can significantly impact the reaction's efficiency and the purity of the resulting this compound solution.

| Precursor Compound | Role in Synthesis | Common Synthesis Route |

|---|---|---|

| Benzeneselenenyl Chloride (PhSeCl) | Source of the phenylseleno group | Chlorinolysis of diphenyl diselenide orgsyn.org |

| Benzeneselenenyl Bromide (PhSeBr) | Source of the phenylseleno group | Brominolysis of diphenyl diselenide orgsyn.org |

| Silver Trifluoroacetate (AgOCOCF₃) | Trifluoroacetate source and halide scavenger | Reaction of silver oxide with trifluoroacetic acid orgsyn.org |

Considerations for Reproducible Synthesis in Research Contexts

Ensuring the reproducible synthesis of this compound is critical for obtaining reliable results in research applications. Several factors must be carefully controlled:

Purity of Precursors: The purity of the benzeneselenenyl halide and silver trifluoroacetate is paramount. Impurities in the starting materials can lead to side reactions and a lower yield of the desired product.

Anhydrous Conditions: The reaction is sensitive to moisture. This compound reacts rapidly with water to produce diphenyl diselenide and benzeneseleninic acid. datapdf.com Therefore, the use of dry solvents and glassware, as well as performing the reaction under an inert atmosphere (e.g., nitrogen or argon), is essential.

Solvent Choice: The choice of solvent can influence the reaction rate and the solubility of the reactants and products. Anhydrous, non-protic solvents like methylene chloride, benzene, or ether are typically employed. datapdf.com

Reaction Temperature: The reaction is generally performed at or below room temperature to minimize potential decomposition of the product.

Stoichiometry: Precise control of the stoichiometry of the reactants is important to ensure complete conversion of the benzeneselenenyl halide.

By carefully controlling these parameters, researchers can achieve a reproducible synthesis of this compound, enabling its effective use in a wide range of organic transformations.

Reactivity and Mechanistic Investigations of Benzeneselenyl Trifluoroacetate

Electrophilic Nature and Reactivity Spectrum

Benzeneselenyl trifluoroacetate (B77799) serves as a potent electrophilic selenium reagent. The selenium atom, bonded to the highly electron-withdrawing trifluoroacetate group, becomes electron-deficient and thus highly susceptible to attack by nucleophiles. This inherent electrophilicity is the cornerstone of its reactivity, enabling it to participate in a wide array of chemical transformations.

Its reactivity spectrum is broad, encompassing addition reactions to alkenes and alkynes, as well as cyclization reactions. These reactions are initiated by the electrophilic attack of the phenylseleno group on a nucleophilic center, typically a carbon-carbon double or triple bond. The versatility of benzeneselenyl trifluoroacetate allows for the regio- and stereoselective introduction of selenium moieties into organic frameworks, which can then be further manipulated to generate diverse and complex molecules. Organoselenium reagents, in general, are known to efficiently selenylate a range of organic substrates. researchgate.net They can act as catalysts, additives, and oxidizing agents to facilitate the introduction of different functional groups, often with high regioselectivity and stereoselectivity. researchgate.net

Addition Reactions to Unsaturated Systems

A hallmark of this compound's utility is its ability to undergo addition reactions with unsaturated systems like olefins and acetylenes. These reactions proceed via an electrophilic mechanism, leading to the formation of valuable organoselenium compounds.

This compound readily adds to olefins to yield β-trifluoroacetoxyalkyl phenyl selenides. This transformation involves the initial electrophilic attack of the selenium on the double bond, forming a cyclic episeleniranium ion intermediate. The subsequent nucleophilic attack by the trifluoroacetate anion on one of the carbon atoms of the former double bond opens the three-membered ring, resulting in the final product.

The general reaction can be depicted as follows:

R-CH=CH-R' + PhSeOCOCF₃ → R-CH(SePh)-CH(OCOCF₃)-R'

This reaction provides a direct route to bifunctional molecules containing both a phenylseleno group and a trifluoroacetoxy group, which are versatile intermediates for further synthetic manipulations.

In a similar fashion to its reaction with olefins, this compound adds to acetylenes. datapdf.com This reaction yields phenylseleno-substituted enol trifluoroacetates. datapdf.com The reaction with phenylacetylene, for instance, produces an enol trifluoroacetate with a carbonyl frequency in its infrared spectrum at 1799 cm⁻¹. datapdf.com

The general scheme for this reaction is:

R-C≡C-R' + PhSeOCOCF₃ → R-C(SePh)=C(OCOCF₃)-R'

These enol trifluoroacetates are valuable precursors for the synthesis of α-phenylseleno ketones. datapdf.com Hydrolysis of the enol trifluoroacetate, for example by treatment with potassium hydroxide (B78521) in ethanol, leads to the corresponding α-phenylseleno ketone in good yield. datapdf.com This two-step sequence represents a novel method for the preparation of this class of compounds. datapdf.com

Table 1: Synthesis of α-Phenylseleno Ketones from Acetylenes via Enol Trifluoroacetates

| Acetylene | α-Phenylseleno Ketone Product | Yield (%) |

|---|---|---|

| Phenylacetylene | α-Phenylselenoacetophenone | 68 |

Data sourced from a 1974 communication on the reactions of benzeneselenenyl trifluoroacetate. datapdf.com

The addition of electrophilic selenium reagents, such as this compound, to alkenes is characterized by a distinct stereochemical outcome. The reaction typically proceeds via an anti-addition mechanism. masterorganicchemistry.com This means that the phenylseleno group and the trifluoroacetoxy group add to opposite faces of the carbon-carbon double bond. masterorganicchemistry.com

This stereospecificity arises from the formation of a cyclic episeleniranium ion intermediate. The incoming nucleophile (trifluoroacetate) must attack one of the carbon atoms of this three-membered ring from the side opposite to the bulky phenylseleno group, leading to the observed anti-addition product. This is analogous to the well-established mechanism of halogen addition to alkenes, which also proceeds through a cyclic halonium ion and results in anti-addition. libretexts.orgyoutube.com The stereochemistry of the starting alkene dictates the stereochemistry of the product. For example, the anti-addition to a cis-alkene will result in a different stereoisomer than the anti-addition to a trans-alkene. youtube.com

When this compound adds to unsymmetrical alkenes, the issue of regioselectivity arises. The addition generally follows Markovnikov's rule. This means that the electrophilic selenium atom adds to the less substituted carbon of the double bond, while the nucleophilic trifluoroacetate group adds to the more substituted carbon.

This regioselectivity can be explained by the stability of the intermediate episeleniranium ion. The positive charge in this intermediate is not equally distributed between the two carbon atoms. There is a greater partial positive charge on the more substituted carbon atom, as this allows for better stabilization through hyperconjugation or resonance. Consequently, the nucleophile preferentially attacks this more electrophilic and more substituted carbon. This regiochemical outcome is a key feature in the synthetic application of these reactions, allowing for the controlled formation of specific constitutional isomers.

Cyclization Reactions Mediated by this compound

Beyond simple addition reactions, this compound is a powerful reagent for mediating electrophile-induced cyclization reactions. In molecules containing both a double bond and a suitably positioned internal nucleophile (such as a hydroxyl or carboxyl group), the initial electrophilic attack of the selenium on the double bond can be followed by an intramolecular nucleophilic attack, leading to the formation of a cyclic product.

This process, often referred to as seleno-cyclization, is a highly effective method for constructing various heterocyclic systems, such as ethers and lactones. The reaction proceeds through a cyclized intermediate, which incorporates the phenylseleno group. This selenium moiety can often be removed in a subsequent step, typically through oxidative elimination, to generate an unsaturated cyclic product. The stereochemistry of the newly formed stereocenters in the cyclic product is controlled by the anti-addition of the selenium and the internal nucleophile across the double bond.

Phenylselenoetherification and Heterocycle Formation

Phenylselenoetherification is a powerful method for the synthesis of oxygen-containing heterocycles, proceeding via the addition of a phenylseleno group and an oxygen nucleophile across a carbon-carbon double bond. This compound is an effective electrophilic selenium reagent for initiating this cascade. The reaction is typically carried out in the presence of an alcohol, which acts as the oxygen nucleophile. The trifluoroacetate counterion enhances the electrophilicity of the selenium atom, facilitating the initial attack on the alkene. This is followed by the intramolecular capture of the resulting episelenonium ion by the tethered hydroxyl group, leading to the formation of cyclic ethers. The stereochemistry of the starting material often dictates the stereochemical outcome of the cyclization, making this a valuable tool in stereoselective synthesis.

Selenocyclization of Unsaturated Functionalized Substrates (e.g., Hydroxy, Thio, Amides)

The principle of selenocyclization extends beyond oxygen nucleophiles to include a range of other functional groups, enabling the synthesis of a diverse array of heterocyclic structures. When unsaturated substrates bearing hydroxyl, thiol, or amide functionalities are treated with this compound, a similar cyclization cascade is initiated.

Unsaturated Alcohols: As described in phenylselenoetherification, unsaturated alcohols readily undergo cyclization to form tetrahydrofurans and tetrahydropyrans.

Unsaturated Thiols: Analogously, unsaturated thiols can be employed to synthesize sulfur-containing heterocycles such as tetrahydrothiophenes. The greater nucleophilicity of sulfur often leads to facile cyclization.

Unsaturated Amides: The nitrogen atom of an amide can also act as an intramolecular nucleophile, leading to the formation of lactams and other nitrogen-containing heterocycles. The reactivity can be modulated by the nature of the amide and the reaction conditions.

The general mechanism involves the initial formation of an episelenonium ion from the reaction of the alkene with the electrophilic selenium reagent. This is followed by the intramolecular attack of the tethered nucleophile (hydroxyl, thiol, or amide) to afford the cyclized product.

Intramolecular vs. Intermolecular Cyclization Pathways

The competition between intramolecular and intermolecular cyclization pathways is a critical aspect of reactions involving this compound. The outcome is largely governed by the substrate structure and the reaction conditions.

In general, intramolecular cyclization is favored when the nucleophile is tethered to the alkene, allowing for the formation of a thermodynamically stable five- or six-membered ring. The effective molarity of the intramolecular nucleophile is high, promoting cyclization over competing intermolecular processes.

Intermolecular reactions can occur, particularly at higher concentrations of the external nucleophile or when the formation of a strained ring would be required for intramolecular cyclization. For instance, if an external alcohol is present in large excess, it may compete with an internal hydroxyl group, leading to the formation of an acyclic diether product. Careful control of reaction parameters such as concentration, temperature, and solvent is therefore crucial to direct the reaction towards the desired cyclized product.

Role in Functional Group Transformations and Rearrangements

The phenylseleno group, introduced via reagents like this compound, often serves as a versatile auxiliary, enabling a range of subsequent transformations. Its ability to be easily converted into other functional groups or to facilitate rearrangements makes it a valuable tool in multi-step synthesis.

Introduction and Subsequent Manipulation of the Phenylseleno Group as an Auxiliary

The introduction of a phenylseleno group onto a molecule can be strategically employed to activate an adjacent position for further functionalization. Once installed, the selenium moiety can be manipulated in several ways:

Oxidative Elimination: As detailed below, oxidation of the selenide (B1212193) to a selenoxide followed by syn-elimination is a cornerstone of selenium chemistry for the formation of alkenes.

Reductive Deselenation: The phenylseleno group can be removed reductively, typically using reagents like tributyltin hydride, to introduce a hydrogen atom. This provides a method for the stereoselective reduction of certain functional groups.

Transmetalation: In some cases, the carbon-selenium bond can be cleaved and replaced with a carbon-metal bond, opening up possibilities for cross-coupling reactions.

Selenoxide Eliminations and Olefin Synthesis

One of the most prominent applications of organoselenium chemistry in organic synthesis is the selenoxide elimination for the formation of carbon-carbon double bonds. wikipedia.org This process involves two key steps: the introduction of a phenylseleno group and its subsequent oxidative elimination.

The reaction sequence typically begins with the selenenylation of a substrate, for which this compound can be an effective reagent. The resulting selenide is then oxidized to the corresponding selenoxide, usually with an oxidizing agent such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

The selenoxide undergoes a syn-elimination reaction, where a proton on the carbon atom beta to the selenium is abstracted by the selenoxide oxygen in a concerted, pericyclic fashion. wikipedia.org This elimination proceeds through a five-membered cyclic transition state and generally occurs under mild conditions, often at or below room temperature. wikipedia.org This method is particularly valuable for the synthesis of α,β-unsaturated carbonyl compounds from their saturated precursors. wikipedia.org

Table 1: Examples of Selenoxide Elimination for Olefin Synthesis

| Starting Material | Product |

| Alkyl phenyl selenide | Alkene |

| α-Phenylseleno ketone | α,β-Unsaturated ketone |

| α-Phenylseleno ester | α,β-Unsaturated ester |

Seleno-Pummerer Reactions for Carbonyl Compound Derivatization

The seleno-Pummerer reaction is a transformation that can occur under acidic conditions and represents a potential side reaction during selenoxide eliminations. wikipedia.org However, it can also be harnessed for the productive derivatization of carbonyl compounds.

When a selenoxide intermediate is exposed to acidic conditions, the oxygen atom can be protonated. Subsequent elimination of a water molecule generates a highly electrophilic selenium-containing cation. This cation can then be trapped by a nucleophile. If water is the nucleophile, hydrolysis can lead to the formation of α-dicarbonyl compounds. This reaction provides a route to functionalize the α-position of a carbonyl group. While often considered a competing pathway to be avoided in selenoxide eliminations, the seleno-Pummerer reaction can be a useful synthetic tool in its own right for the synthesis of 1,2-dicarbonyl compounds and other derivatized carbonyls.

Selective Oxidations and Reductions in Organoselenium Chemistry

Organoselenium compounds are versatile reagents and catalysts in a wide array of selective oxidation and reduction reactions. nih.govresearchgate.net The selenium atom can exist in multiple oxidation states (commonly -2, +2, +4, +6), allowing it to mediate a diverse range of transformations. wikipedia.org While this compound is primarily an electrophilic Se(II) reagent used for functionalization, the broader context of organoselenium chemistry includes powerful oxidative processes.

Selenoxides, for instance, are well-known mild oxidizing agents. nih.govwikipedia.org They are often generated in situ from selenides for use in various transformations. nih.gov Selenium dioxide (SeO₂) is another key selenium-based oxidant, capable of allylic hydroxylation and the oxidation of ketones to α-diketones, a process known as the Riley oxidation. wikipedia.orgoup.com These oxidations often proceed with high regio- and chemoselectivity. nih.gov The mechanisms can be ionic or free-radical in nature, depending on the substrate and the specific selenium reagent employed. nih.gov

The versatility of organoselenium reagents extends to numerous oxidative conversions, including:

Epoxidation and 1,2-dihydroxylation of alkenes. researchgate.net

Oxidation of sulfides to sulfoxides and/or sulfones. nih.govresearchgate.net

Conversion of alcohols to aldehydes or ketones. cardiff.ac.uk

Dehydrogenation and aromatization reactions. nih.govresearchgate.net

While this compound itself is not the terminal oxidant in these cases, its primary role is to introduce a phenylseleno- group into a molecule. This group can then be easily converted into other functionalities, often through an oxidative elimination step involving the corresponding selenoxide, which showcases the synergy between different types of organoselenium reactivity. wikipedia.org

Table 1: Examples of Selective Oxidations Mediated by Selenium Compounds

| Reaction Type | Selenium Reagent Example | Substrate | Product Type |

| Allylic Hydroxylation | Selenium Dioxide (SeO₂) | Alkenes | Allylic Alcohols |

| α-Diketone Formation | Selenium Dioxide (SeO₂) | Ketones | 1,2-Diketones |

| Sulfide Oxidation | 2-Carboxyphenyl phenyl selenide / H₂O₂ | Sulfides | Sulfoxides / Sulfones |

| Epoxidation | Seleninic Acids / H₂O₂ | Alkenes | Epoxides |

Intermediate Characterization and Spectroscopic Probing of Reaction Pathways

Understanding the transient species formed during reactions of this compound is crucial for elucidating its mechanism and explaining its stereochemical outcomes. The high reactivity of the reagent necessitates sophisticated methods for the identification and characterization of these fleeting intermediates.

The existence of seleniranium ions as key intermediates is well-established in organoselenium chemistry. cardiff.ac.uknih.gov They are involved in a wide range of selenium-induced cyclization and addition reactions. nih.gov For example, the reaction of an alkene with an electrophilic selenium source like benzeneselenyl bromide in the presence of a silver salt (such as silver trifluoroacetate) is a classic method for generating these intermediates. nih.govrsc.org The seleniranium ion can then be attacked by an external nucleophile or an intramolecular nucleophilic group, leading to various functionalized products. cardiff.ac.uknih.gov

Direct observation of highly reactive intermediates like seleniranium ions is challenging. However, modern spectroscopic techniques provide powerful tools for their study.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ⁷⁷Se NMR, is a vital tool for the structural characterization of organoselenium compounds. researchgate.net While direct detection of the transient seleniranium ion in solution at room temperature is difficult, low-temperature NMR studies can sometimes allow for its observation. More commonly, NMR is used to analyze the stable products of the reaction, from which the nature of the intermediate can be inferred. nih.govnih.gov Changes in the ¹H and ¹³C NMR spectra of the starting materials and the detailed structural analysis of the products provide conclusive evidence for the reaction pathway. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), especially when coupled with techniques like electrospray ionization (ESI), can be used to detect and characterize reaction intermediates. nih.govnih.gov By analyzing the reaction mixture under gentle ionization conditions, it is possible to observe the mass-to-charge ratio of the seleniranium ion or its complexes, providing direct evidence of its formation in the gas phase. nih.gov

Table 2: Spectroscopic Methods for Intermediate Characterization

| Technique | Application in Studying this compound Reactivity | Information Gained |

| ⁷⁷Se NMR | Characterization of selenium-containing products and reagents. | Direct information on the electronic environment of the selenium atom. researchgate.net |

| ¹H & ¹³C NMR | Structural elucidation of final products to determine reaction stereochemistry. | Infers the structure of the intermediate (e.g., bridged vs. open carbocation). researchgate.net |

| ESI-MS | Detection of transient cationic species in the gas phase. | Provides mass-to-charge ratio, confirming the elemental composition of intermediates like the seleniranium ion. nih.gov |

Trapping experiments are a cornerstone of mechanistic chemistry, designed to capture and identify reactive intermediates that cannot be isolated directly. nih.gov In the context of this compound, this involves introducing a potent nucleophile into the reaction mixture to intercept the seleniranium ion.

The outcome of the reaction of an olefin with benzeneselenyl bromide and silver trifluoroacetate provides a clear example of this principle. rsc.org In this system, which generates a highly electrophilic "PhSe⁺" species analogous to that from this compound, the intermediate can be "trapped." For instance, subsequent treatment with sodium hydrogen carbonate introduces water and hydroxide, which act as nucleophiles, attacking the seleniranium ion to yield a β-hydroxy selenide. rsc.org This trapped product is a stable molecule that can be isolated and characterized, providing definitive proof of the intermediate's existence and its susceptibility to nucleophilic attack. rsc.orgnih.gov The choice of trapping agent can be varied to introduce different functionalities, further demonstrating the versatility of the seleniranium ion intermediate. researchgate.net

Computational Studies on Reaction Mechanisms and Transition States

Alongside experimental work, computational chemistry has become an indispensable tool for achieving a deeper understanding of complex reaction mechanisms. rsc.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, transition states, and reaction intermediates. rsc.org For the reactions of this compound, DFT calculations can provide profound insights that are often inaccessible through experiments alone.

Potential applications of DFT in this area include:

Modeling the Seleniranium Ion: DFT can be used to calculate the geometry and stability of the seleniranium ion intermediate. This allows for a detailed analysis of its bonding and electronic structure, confirming its bridged nature.

Mapping the Reaction Pathway: By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the entire potential energy surface of the reaction. This helps to determine the activation barriers for each step, identifying the rate-determining step of the mechanism.

Investigating Stereoselectivity: DFT calculations can be used to model the transition states for nucleophilic attack on the seleniranium ion. By comparing the energies of the transition states leading to different stereoisomers (e.g., syn vs. anti addition), the origins of the observed stereoselectivity can be explained.

While specific DFT studies on this compound are part of the broader research landscape, the application of these computational methods is a standard and crucial approach for validating proposed mechanisms in modern organoselenium chemistry. rsc.org

Prediction of Regio- and Stereoselectivity through Theoretical Modeling

Theoretical modeling has emerged as an indispensable tool for predicting the regioselectivity and stereoselectivity of reactions involving this compound. Computational studies, often employing density functional theory (DFT), allow for the detailed examination of reaction pathways, transition state structures, and the energies of intermediates. These calculations provide insights into the factors that control the reaction's outcome, which can be challenging to discern from experimental data alone.

A key aspect of these theoretical investigations is the analysis of the transition states for the addition of this compound to unsaturated substrates. For instance, in the reaction with unsymmetrical alkenes, two possible regioisomeric products can be formed, depending on which carbon of the double bond the selenium atom attacks. Theoretical calculations can determine the activation energies for the formation of both possible transition states. The transition state with the lower activation energy will be favored, and the corresponding regioisomer will be the major product.

The stereoselectivity of these reactions, particularly the common observation of anti-addition, can also be rationalized through theoretical modeling. The reaction is generally believed to proceed through a cyclic seleniranium ion intermediate. The subsequent nucleophilic attack by the trifluoroacetate anion (or other nucleophiles present in the reaction mixture) typically occurs from the side opposite to the bulky seleniranium ring, leading to the observed anti-stereochemistry. Computational models can map the potential energy surface for the approach of the nucleophile to the seleniranium ion, confirming the energetic preference for the anti-attack pathway.

While specific computational data for the addition of this compound to a wide range of alkenes is not extensively tabulated in the literature, the principles can be illustrated with a hypothetical example based on established reactivity patterns.

Table 1: Hypothetical Calculated Activation Energies for the Addition of PhSeOCOCF₃ to Propylene

| Mode of Addition | Regioisomeric Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Markovnikov | Selenium attacks C1 | 12.5 | 1-Phenylseleno-2-trifluoroacetoxypropane |

| anti-Markovnikov | Selenium attacks C2 | 15.2 | 2-Phenylseleno-1-trifluoroacetoxypropane |

Note: These are hypothetical values to illustrate the concept.

Elucidation of Electronic and Steric Effects

The regioselectivity and reactivity of this compound in addition reactions are profoundly influenced by both electronic and steric effects originating from the substrate.

Electronic Effects: The electrophilic selenium atom of this compound preferentially attacks the more electron-rich carbon atom of a double or triple bond. In the case of substituted alkenes, this typically leads to Markovnikov-type regioselectivity. For example, in the reaction with a styrene (B11656) derivative bearing an electron-donating group on the phenyl ring, the selenium will add to the β-carbon, leading to the formation of a benzylic cation stabilized by the aromatic ring. Conversely, an electron-withdrawing group on the styrene ring would disfavor the formation of a benzylic cation, potentially leading to a mixture of regioisomers or a slower reaction rate.

Steric Effects: The steric bulk of the substituents on the alkene can also play a significant role in determining the regioselectivity of the addition. If the more electron-rich carbon of the double bond is sterically hindered, the electrophilic selenium may be forced to attack the less hindered, albeit less electron-rich, carbon atom. This can lead to the formation of the anti-Markovnikov product.

The interplay between electronic and steric effects is crucial and can sometimes lead to competing outcomes. The following table illustrates how the nature of the substituent on an alkene can influence the regioselectivity of the addition of this compound, based on general principles of electrophilic additions.

Table 2: Influence of Alkene Substituents on the Regioselectivity of Addition of PhSeOCOCF₃

| Alkene Substrate | Dominant Effect | Predicted Major Regioisomer |

|---|---|---|

| Styrene | Electronic (resonance stabilization) | Markovnikov |

| 1-Hexene | Electronic (inductive effect) | Markovnikov |

| 3,3-Dimethyl-1-butene | Steric (bulky tert-butyl group) | anti-Markovnikov |

| cis-2-Butene | - | anti-addition diastereomer |

| trans-2-Butene | - | anti-addition diastereomer |

Note: This table is based on established principles of electrophilic addition reactions.

Applications of Benzeneselenyl Trifluoroacetate in Complex Organic Synthesis

Total Synthesis of Natural Products and Biologically Active Molecules

The strategic application of benzeneselenyl trifluoroacetate (B77799) has been instrumental in the total synthesis of several important natural products and biologically active molecules. Its ability to facilitate key bond formations and introduce functionality with high levels of selectivity makes it a valuable tool for synthetic chemists.

Synthesis of Muscarine (B1676868) Analogues

Strategic Use in Diterpenoid Synthesis (e.g., Heptemerone G)

Detailed synthetic routes for Heptemerone G specifically employing benzeneselenyl trifluoroacetate are not extensively documented in publicly available literature. However, the synthesis of related diterpenoids, such as Heptemerone B, showcases strategies where similar reagents could be applied. nih.govbeilstein-journals.org The construction of the complex polycyclic framework of diterpenoids often involves intricate cyclization cascades and stereoselective functionalizations. This compound can serve as a key reagent in initiating such cyclizations through the activation of olefinic precursors. For instance, an electrophilic selenium-induced cyclization could be envisioned to form one of the carbocyclic rings present in the heptemerone scaffold. The trifluoroacetate counter-ion enhances the electrophilicity of the selenium species, promoting reactions with less nucleophilic alkenes often found in complex terpenoid precursors.

Enabling Stereoselective Routes to Chiral Scaffolds

This compound plays a significant role in the stereoselective synthesis of chiral building blocks. Its addition to prochiral alkenes can proceed with high levels of stereocontrol, leading to the formation of enantioenriched organoselenium compounds. These compounds are valuable intermediates that can be converted into a variety of chiral scaffolds. The stereoselectivity of these additions is often influenced by the substrate, reaction conditions, and the presence of chiral auxiliaries or catalysts.

Role in Asymmetric Synthesis and Chiral Induction

The development of asymmetric transformations is a cornerstone of modern organic synthesis, and this compound has emerged as a useful reagent in this context. Its ability to participate in diastereoselective and enantioselective reactions allows for the synthesis of non-racemic products.

Diastereoselective and Enantioselective Transformations

The addition of this compound to chiral alkenes or in the presence of a chiral environment can lead to high levels of diastereoselectivity. The facial selectivity of the addition is dictated by the steric and electronic properties of the substrate. Furthermore, enantioselective transformations involving this compound have been developed, often relying on the use of chiral selenium reagents or chiral catalysts to control the absolute stereochemistry of the newly formed stereocenters. These methods provide access to enantiomerically enriched products from achiral starting materials.

Development of Chiral Benzeneselenyl Reagents for Asymmetric Catalysis

The pursuit of enantiomerically pure compounds is a cornerstone of contemporary chemical synthesis, particularly in the pharmaceutical industry. This has spurred the development of a wide array of chiral catalysts and reagents. Within the realm of organoselenium chemistry, significant attention has been devoted to creating chiral selenium compounds for asymmetric catalysis. nih.gov While direct literature on chiral this compound for this purpose is not abundant, the principles underlying the development of other chiral selenium reagents can be extrapolated.

The general strategy involves the incorporation of a chiral auxiliary into the selenium-containing molecule. These chiral ligands or auxiliaries control the stereochemical outcome of a reaction by creating a chiral environment around the reactive selenium center. nih.govmdpi.com This approach has been successfully employed in various asymmetric transformations, including selenocyclizations and Michael additions. nih.govnih.gov

For instance, chiral bifunctional selenide (B1212193) catalysts have been designed for asymmetric bromolactonization. These catalysts often feature a chiral backbone that directs the approach of the substrate, leading to the preferential formation of one enantiomer. The development of such catalysts underscores the potential for creating chiral analogues of benzeneselenyl reagents.

Future research in this area could focus on synthesizing chiral this compound derivatives. This might involve using a chiral alcohol to generate a chiral benzeneselenyl ester or attaching a chiral scaffold to the phenyl ring. Such reagents could then be employed in asymmetric electrophilic additions to prochiral alkenes, where the chiral selenium reagent would deliver the phenylseleno group in a stereocontrolled manner.

Applications in Combinatorial Chemistry and Solid-Phase Synthesis

Combinatorial chemistry and solid-phase synthesis are powerful tools for the rapid generation of large libraries of compounds for drug discovery and materials science. The success of these techniques hinges on the use of robust and cleavable linkers that tether the growing molecule to a solid support. This compound has played a crucial role in the development of innovative linker strategies.

One of the most significant applications of benzeneselenyl chemistry in this field is the development of thermally cleavable safety-catch linkers, often referred to as selenoxide linkers. A safety-catch linker is one that is stable under the reaction conditions used for synthesis but can be "activated" for cleavage under a specific set of conditions.

In this strategy, a molecule is attached to a solid support via a stable selenoether linkage. This linkage is resistant to a wide range of chemical transformations, allowing for the step-wise construction of the target molecule on the resin. Once the synthesis is complete, the selenium atom is selectively oxidized to a selenoxide. This oxidation, which can be achieved with mild oxidizing agents, acts as the "safety-catch" activation step. The resulting selenoxide is thermally labile and undergoes a syn-elimination reaction, releasing the desired molecule from the solid support under mild heating. This process regenerates a double bond on the linker and leaves the synthesized molecule in its final, cleaved form.

The stability of the selenoether linkage prior to oxidation allows for a variety of chemical transformations to be performed while the substrate is still attached to the solid support ("on-resin"). This is a key advantage of the selenoxide linker strategy. On-resin transformations simplify the purification process, as excess reagents and byproducts can be easily washed away from the resin-bound substrate.

The robustness of the carbon-selenium bond in the linker allows for standard peptide coupling protocols, acylations, alkylations, and other functional group manipulations to be carried out without premature cleavage of the substrate from the resin. This versatility makes selenoxide-based linkers valuable tools for the solid-phase synthesis of complex organic molecules, including peptides and small molecule libraries.

Generation of Carbon-Carbon and Carbon-Heteroatom Bonds

The formation of carbon-carbon and carbon-heteroatom bonds is fundamental to organic synthesis. This compound serves as a potent electrophilic selenium source, facilitating the creation of key bonds that are precursors to a wide range of functional groups.

This compound is a powerful reagent for the formation of carbon-selenium (C-Se) bonds. It readily reacts with unsaturated systems like alkenes and alkynes in electrophilic addition reactions. The trifluoroacetate group is an excellent leaving group, making the phenylseleno moiety highly electrophilic.

In a typical reaction, the this compound adds across a double or triple bond, forming a transient seleniranium ion intermediate. This intermediate can then be trapped by a nucleophile. If the trifluoroacetate ion itself acts as the nucleophile, a 1,2-addition product with a phenylseleno group and a trifluoroacetoxy group is formed. However, if the reaction is carried out in the presence of other nucleophiles, a variety of functionalized organoselenium compounds can be synthesized.

The resulting C-Se bond is itself a versatile functional group. The selenium moiety can be removed reductively to generate a C-H bond, or it can be oxidized to a selenoxide, which can then undergo elimination to form a double bond. This sequence of reactions provides a powerful method for the introduction of unsaturation into a molecule.

The following table provides examples of substrates that can undergo C-Se bond formation with this compound or related phenylselenylating agents:

| Substrate Type | Product Type |

| Alkenes | β-functionalized alkyl phenyl selenides |

| Alkynes | β-functionalized alkenyl phenyl selenides |

| Enolates | α-phenylseleno carbonyl compounds |

Selenoesters are selenium analogues of esters and are valuable intermediates in organic synthesis. They can be used in a variety of transformations, including the generation of acyl radicals and as precursors for ketone synthesis. While direct methods for the synthesis of selenoesters using this compound are not widely reported, its reactive nature suggests potential pathways for their formation.

One plausible approach involves the reaction of this compound with an enolate or an enol ether. The electrophilic selenium would add to the enolate, forming an α-seleno carbonyl compound. Subsequent transformations could then lead to a selenoester.

More commonly, selenoesters are synthesized by reacting a carboxylic acid derivative with a selenium nucleophile. nih.govrsc.org For example, a carboxylic acid can be activated and then treated with a selenol (R-SeH) or a selenolate salt (R-SeNa).

The following table outlines a general, though not specific to this compound, approach to selenoester synthesis:

| Reactant 1 | Reactant 2 | Product |

| Carboxylic Acid | Selenol (R'-SeH) | Selenoester (RCOSeR') |

| Acyl Chloride | Selenolate (R'-SeNa) | Selenoester (RCOSeR') |

| Anhydride | Selenol (R'-SeH) | Selenoester (RCOSeR') |

While this compound is primarily an electrophilic reagent, its application in the synthesis of selenoesters would likely involve a multi-step sequence where it is first used to introduce the selenium moiety, which is then incorporated into the final selenoester structure.

Applications in Carbon-Carbon Bond Forming Reactions (e.g., Seleno-Claisen rearrangement)

This compound serves as a reactive electrophilic selenium reagent that facilitates carbon-carbon bond formation through a sequence of reactions, most notably in a variation of the Claisen rearrangement known as the seleno-Claisen rearrangement. This transformation provides a valuable method for the stereoselective synthesis of complex organic molecules.

Following its formation, this intermediate can undergo a acs.orgacs.org-sigmatropic rearrangement. This rearrangement is analogous to the well-known Claisen rearrangement, where an allyl vinyl ether rearranges to form a γ,δ-unsaturated carbonyl compound. acs.orgnih.gov In the seleno-Claisen variant, the selenium atom acts as a pivot point in the rearrangement. The driving force for this intramolecular process is the formation of a more stable carbonyl group in the final product.

While detailed research findings on the seleno-Claisen rearrangement specifically utilizing this compound are not extensively documented in broad literature searches, the reaction is a logical extension of the known reactivity of this compound with alkenes and the principles of sigmatropic rearrangements.

Advanced Research Perspectives and Emerging Directions

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on minimizing waste, reducing energy consumption, and utilizing safer reagents. rsc.org In this context, the integration of Benzeneselenyl trifluoroacetate (B77799) with flow chemistry presents a significant opportunity for developing more sustainable synthetic processes. nih.govresearchgate.net Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a microreactor, offers numerous advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with highly reactive intermediates. nih.gov

The application of flow technology to organoselenium chemistry is a growing field, demonstrating the potential for cleaner and more efficient synthesis of selenium-containing molecules. researchgate.net While specific studies on the use of Benzeneselenyl trifluoroacetate in flow systems are still emerging, the inherent reactivity of this reagent makes it a prime candidate for such investigations. The ability to generate and immediately use the reactive electrophilic selenium species in a continuous flow would minimize decomposition and side reactions, leading to higher yields and purity of the desired products.

| Parameter | Batch Reaction | Flow Reaction (Projected) |

| Reaction Time | Hours | Minutes to Seconds |

| Temperature Control | Prone to hotspots | Precise and uniform |

| Safety | Potential for runaway reactions | Enhanced safety due to small reaction volume |

| Scalability | Difficult and hazardous | Readily scalable by numbering-up |

| Waste Generation | Higher due to side reactions and purifications | Minimized due to higher selectivity |

This interactive table outlines the projected advantages of employing flow chemistry for reactions involving this compound compared to traditional batch methods.

Development of Novel this compound Derivatives with Enhanced Reactivity or Selectivity

The core structure of this compound offers a versatile scaffold for the development of novel derivatives with tailored properties. By introducing various substituents onto the phenyl ring, researchers can fine-tune the electronic and steric characteristics of the reagent, thereby enhancing its reactivity and selectivity in specific applications. For instance, the incorporation of electron-withdrawing groups could increase the electrophilicity of the selenium atom, making the derivative a more potent reagent for challenging selenofunctionalization reactions. Conversely, the introduction of bulky substituents could lead to enhanced regioselectivity or stereoselectivity in reactions with complex substrates.

The synthesis of these novel derivatives would likely follow established methodologies in organoselenium chemistry, with the potential for optimization using modern techniques. The resulting library of this compound analogues could then be screened for improved performance in a variety of chemical transformations.

Exploration of this compound in New Reaction Modalities (e.g., Photoredox Catalysis, Electrochemistry)

The exploration of this compound in new reaction modalities like photoredox catalysis and electrochemistry represents a frontier in its application. Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for forging new chemical bonds under mild conditions. researchgate.net While direct photocatalytic applications of this compound are not yet widely reported, the generation of selenyl radicals from related organoselenium compounds under photochemical conditions suggests a promising avenue for investigation. researchgate.net The trifluoroacetate group could play a crucial role in modulating the redox potential of the selenium center, potentially enabling novel photoredox-mediated transformations.

Electrochemistry offers another green and powerful platform for chemical synthesis. researchgate.net The electrochemical behavior of organoselenium compounds is well-documented, with the potential for both oxidation and reduction at the selenium center. Investigating the electrochemical properties of this compound could unlock new synthetic pathways. For example, anodic oxidation could generate a highly reactive cationic selenium species, while cathodic reduction could lead to the formation of a nucleophilic selenolate. These electrochemically generated intermediates could then participate in a variety of bond-forming reactions, offering a reagent-free and highly controlled method for synthesis.

Interdisciplinary Applications and Future Research Avenues

The unique reactivity of this compound and its derivatives opens up a plethora of opportunities for interdisciplinary applications. In medicinal chemistry, selenium-containing compounds have shown a wide range of biological activities, including antioxidant and anticancer properties. nih.gov The development of novel this compound derivatives could lead to the synthesis of new drug candidates with improved efficacy and pharmacokinetic profiles.

In materials science, organoselenium compounds are being explored for their potential use in the synthesis of novel polymers and nanomaterials with unique electronic and optical properties. The ability of this compound to introduce selenium into organic molecules could be harnessed to create new materials for applications in electronics, photonics, and catalysis.

Future research will likely focus on a deeper understanding of the reaction mechanisms involving this compound, particularly in the context of these emerging reaction modalities. The development of catalytic systems that utilize this reagent more efficiently will also be a key area of investigation. As our understanding of the fundamental chemistry of this compound grows, so too will its applications in solving complex challenges across various scientific disciplines.

Q & A

How can researchers optimize synthetic pathways for benzeneselenyl trifluoroacetate using design of experiments (DoE)?

Basic Research Focus:

To systematically improve reaction yields and purity, employ DoE methodologies. For example, vary parameters like temperature, solvent polarity, and stoichiometric ratios of selenium precursors and trifluoroacetic anhydride. Use response surface modeling to identify optimal conditions. This approach reduces trial-and-error inefficiencies and uncovers synergistic variable interactions .

Advanced Research Focus:

Integrate machine learning with DoE to predict reaction outcomes under untested conditions. Calibrate models using high-resolution mass spectrometry (HRMS) data, referencing sodium trifluoroacetate clusters (as in ) for instrument accuracy. Validate predictions with kinetic studies and transition-state simulations .

What analytical methods are recommended for quantifying this compound purity and stability?

Basic Methodology:

Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to assess thermal stability. For purity, employ HPLC with trifluoroacetate-specific detection, leveraging the CF₃ signal (m/z 69) via mass spectrometry, as demonstrated in trifluoroacetate decomposition studies .

Advanced Methodology:

Apply nuclear magnetic resonance (NMR) with ¹⁹F probes to monitor fluorine environments, detecting decomposition products like trifluoroacetic acid. Cross-reference with X-ray photoelectron spectroscopy (XPS) to confirm selenium oxidation states, ensuring compound integrity .

How does this compound interact with biological macromolecules in vitro?

Basic Experimental Design:

Use fluorescence quenching assays to study binding affinity with proteins or DNA. For example, modify protocols from , where trifluoroacetate salts are used in protease substrate studies. Monitor changes in fluorescence intensity under varying pH and ionic strength.

Advanced Mechanistic Insight:

Employ cryo-electron microscopy (cryo-EM) and molecular dynamics (MD) simulations to visualize binding interfaces. Reference GPU-accelerated simulations (as in ) to model interactions at atomic resolution, identifying key residues or nucleotides involved .

What environmental monitoring strategies are critical for assessing trifluoroacetate persistence?

Basic Protocol:

Adopt ion chromatography (IC) paired with conductivity detection to measure trifluoroacetate (TFA) in aqueous samples. Calibrate using standards from Environmental Protection Agency (EPA) methods, as described in for surface water analysis .

Advanced Integration:

Deploy high-resolution mass spectrometers (HRMS) in non-targeted screening modes to detect TFA degradation byproducts. Correlate findings with regional climate data (e.g., precipitation trends) to model long-term environmental accumulation, as outlined in .

How can this compound be utilized in peptide synthesis and purification?

Basic Application:

As a counterion in solid-phase peptide synthesis (SPPS), trifluoroacetate aids in solubilizing protected amino acids. Post-synthesis, use reverse-phase HPLC with 0.1% TFA in mobile phases to enhance peptide resolution, as seen in .

Advanced Optimization:

Compare trifluoroacetate with alternative counterions (e.g., acetate, chloride) using circular dichroism (CD) spectroscopy to assess secondary structure preservation. Optimize cleavage conditions to minimize selenium-related side reactions .

What are the challenges in detecting trace this compound in complex matrices?

Basic Approach:

Leverage solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological or environmental samples. Confirm recovery rates via spiked internal standards .

Advanced Resolution:

Develop isotope dilution assays using ¹³C-labeled trifluoroacetate to correct for matrix effects. Utilize Fourier-transform ion cyclotron resonance (FT-ICR) MS for ultra-high mass accuracy, referencing calibration protocols from .

How do computational models enhance the study of this compound reactivity?

Basic Modeling:

Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for selenium-oxygen and carbon-fluorine bonds. Compare with experimental decomposition data (e.g., TGA) to validate predictions .

Advanced Simulation:

Use quantum mechanics/molecular mechanics (QM/MM) hybrid models to simulate reaction pathways in solvent environments. Integrate GPU-accelerated platforms (as in ) for large-scale dynamics simulations .

What are the implications of trifluoroacetate’s environmental persistence for lab safety protocols?

Basic Guidelines:

Implement closed-system synthesis to minimize atmospheric release. Store waste in pH-neutral containers to prevent TFA volatilization, referencing EPA hazardous waste codes .

Advanced Mitigation:

Investigate enzymatic degradation pathways using TFA-metabolizing bacteria. Characterize enzyme kinetics (e.g., Km, Vmax) to develop bioremediation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.